molecular formula C39H56N4O6S B611083 SW116 CAS No. 1421931-13-6

SW116

Cat. No. B611083
M. Wt: 708.95
InChI Key: RMGKFZJINTURGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SW116 is a fluorescent sigma-2 selective ligand.

Scientific Research Applications

1. Use in Imaging Cell Proliferation

SW116, a novel fluorescent sigma-2 receptor selective ligand, has been evaluated as a potential probe for imaging cell proliferation. This compound, along with SW120, is highly selective for sigma-2 receptors over sigma-1 receptors. Both SW116 and SW120 were internalized into MDA-MB-435 cells, with SW116 reaching 50% of the maximum fluorescent intensity in 24 minutes. These ligands have shown potential in imaging cell proliferation in mice, with uptake correlating positively with the expression level of the cell proliferation marker Ki-67 (Zeng et al., 2011).

2. Relationship with miR-18a in Colorectal Cancer Cells

The effect of miR-18a on the irradiation sensitivity of colorectal cancer SW116 cells has been studied. This research explored how miR-18a influences apoptosis and autophagy in SW116 cells, finding that miR-18a mimic increased the apoptosis and autophagy rate of these cells, thereby increasing their radiosensitivity. This study provides insights into the molecular mechanisms governing the sensitivity of colorectal cancer cells to radiation therapy (Mengmen, 2015).

3. CD112 Expression in Colon Carcinoma Cells

The expression of CD112, the ligand of CD226, was investigated in colon carcinoma cell lines, including SW116. This study found significant expression of CD112 in these cell lines, suggesting a potential role in immunotherapeutic methods for colon cancer. The findings contribute to understanding the mechanisms of immune evasion and potential targets for cancer immunotherapy (Wang et al., 2010).

properties

CAS RN

1421931-13-6

Product Name

SW116

Molecular Formula

C39H56N4O6S

Molecular Weight

708.95

IUPAC Name

(2,5-Dimethoxy-phenyl)-carbamic acid 9-[10-(5-dimethylamino-naphthalene-1-sulfonylamino)-decyl]-9-aza-bicyclo[3.3.1]non-3-yl ester

InChI

InChI=1S/C39H56N4O6S/c1-42(2)36-20-14-19-34-33(36)18-15-21-38(34)50(45,46)40-24-11-9-7-5-6-8-10-12-25-43-29-16-13-17-30(43)27-32(26-29)49-39(44)41-35-28-31(47-3)22-23-37(35)48-4/h14-15,18-23,28-30,32,40H,5-13,16-17,24-27H2,1-4H3,(H,41,44)

InChI Key

RMGKFZJINTURGE-UHFFFAOYSA-N

SMILES

O=C(OC1CC(N2CCCCCCCCCCNS(=O)(C3=C4C=CC=C(N(C)C)C4=CC=C3)=O)CCCC2C1)NC5=CC(OC)=CC=C5OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SW116;  SW-116;  SW 116; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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